molecular formula C13H15N B14197063 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile CAS No. 918495-39-3

5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B14197063
CAS No.: 918495-39-3
M. Wt: 185.26 g/mol
InChI Key: ASRFDMRACFDMLM-UHFFFAOYSA-N
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Description

5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H15N It is a derivative of naphthalene, characterized by the presence of two methyl groups and a nitrile group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene.

    Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are commonly employed.

Major Products Formed

    Oxidation: Formation of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: Formation of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dimethyltetralin: Similar structure but lacks the nitrile group.

    1,2,3,4-Tetrahydronaphthalene: Parent compound without methyl or nitrile substitutions.

    1,4-Dimethyltetrahydronaphthalene: Similar structure with different methyl group positions.

Uniqueness

5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

918495-39-3

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C13H15N/c1-9-3-4-10(2)13-7-11(8-14)5-6-12(9)13/h3-4,11H,5-7H2,1-2H3

InChI Key

ASRFDMRACFDMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(CC2=C(C=C1)C)C#N

Origin of Product

United States

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